molecular formula C17H18N6O2S B2952664 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 901019-05-4

5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2952664
CAS No.: 901019-05-4
M. Wt: 370.43
InChI Key: PYZXIYXMHPUMKL-UHFFFAOYSA-N
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Description

5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Research focuses on its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Carboxamide Derivatives: Compounds with the carboxamide functional group often have comparable chemical properties and applications.

    Thiophene Derivatives: These compounds contain the thiophene ring and are known for their diverse chemical reactivity and biological activities.

Uniqueness

5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-1-[2-(3-methylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-11-4-2-5-12(8-11)20-14(24)10-23-16(18)15(21-22-23)17(25)19-9-13-6-3-7-26-13/h2-8H,9-10,18H2,1H3,(H,19,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZXIYXMHPUMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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